molecular formula C11H7ClF6OS2 B14052769 1-(3,4-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one

1-(3,4-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one

Katalognummer: B14052769
Molekulargewicht: 368.7 g/mol
InChI-Schlüssel: XLGFCJINGBEMNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one is an organofluorine compound characterized by the presence of trifluoromethylthio groups

Vorbereitungsmethoden

The synthesis of 1-(3,4-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one typically involves the introduction of trifluoromethylthio groups onto a phenyl ring followed by the addition of a chloropropanone moiety. The synthetic route may include:

    Step 1: Introduction of trifluoromethylthio groups via nucleophilic substitution reactions.

    Step 2: Formation of the chloropropanone moiety through chlorination reactions.

    Reaction Conditions: These reactions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-(3,4-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chloropropanone moiety to a corresponding alcohol.

    Substitution: The chloropropanone group can undergo nucleophilic substitution reactions to form various derivatives.

    Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles like amines for substitution are commonly used.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used, leading to a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3,4-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of advanced materials and as a precursor in the synthesis of agrochemicals.

Wirkmechanismus

The mechanism by which 1-(3,4-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one exerts its effects involves:

    Molecular Targets: The compound can interact with various enzymes and proteins, potentially inhibiting or modifying their activity.

    Pathways Involved: It may affect biochemical pathways related to oxidative stress, enzyme inhibition, and signal transduction.

Vergleich Mit ähnlichen Verbindungen

1-(3,4-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one can be compared with other trifluoromethylthio-containing compounds:

    Similar Compounds: Examples include 3,4-bis(trifluoromethylthio)benzene and 1-(3,4-bis(trifluoromethylthio)phenyl)ethanone.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C11H7ClF6OS2

Molekulargewicht

368.7 g/mol

IUPAC-Name

1-[3,4-bis(trifluoromethylsulfanyl)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C11H7ClF6OS2/c12-4-3-7(19)6-1-2-8(20-10(13,14)15)9(5-6)21-11(16,17)18/h1-2,5H,3-4H2

InChI-Schlüssel

XLGFCJINGBEMNY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(=O)CCCl)SC(F)(F)F)SC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.